2-(3,4-dimethoxyphenyl)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)acetamide
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Overview
Description
2-(3,4-dimethoxyphenyl)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)acetamide is a complex organic compound that features a combination of methoxyphenyl and oxadiazole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethoxyphenyl)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)acetamide typically involves multiple steps, starting from readily available precursors. The synthetic route may include:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Attachment of the methoxyphenyl groups:
Formation of the final acetamide structure: This involves the coupling of the oxadiazole intermediate with the methoxyphenyl derivative under conditions that promote amide bond formation, such as using coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-dimethoxyphenyl)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding phenols or quinones.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield amine derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorine, nitration using nitric acid, and sulfonation using sulfuric acid.
Major Products
Oxidation: Formation of phenolic or quinone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Introduction of halogen, nitro, or sulfonic acid groups on the aromatic rings.
Scientific Research Applications
2-(3,4-dimethoxyphenyl)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes or receptors: Modulating their activity and influencing cellular processes.
Interacting with DNA or RNA: Affecting gene expression and protein synthesis.
Disrupting cellular membranes: Leading to cell death or altered cellular functions.
Comparison with Similar Compounds
Similar Compounds
2-(3,4-dimethoxyphenyl)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)acetamide: shares structural similarities with other oxadiazole derivatives and methoxyphenyl compounds.
Uniqueness
Structural Features: The combination of methoxyphenyl and oxadiazole groups in a single molecule provides unique chemical and biological properties.
Reactivity: The presence of multiple functional groups allows for diverse chemical modifications and reactions.
Properties
Molecular Formula |
C23H27N3O5 |
---|---|
Molecular Weight |
425.5 g/mol |
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-propan-2-ylacetamide |
InChI |
InChI=1S/C23H27N3O5/c1-15(2)26(22(27)13-16-6-11-19(29-4)20(12-16)30-5)14-21-24-23(25-31-21)17-7-9-18(28-3)10-8-17/h6-12,15H,13-14H2,1-5H3 |
InChI Key |
QFRUEDGRWVXJQV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(CC1=NC(=NO1)C2=CC=C(C=C2)OC)C(=O)CC3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
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